molecular formula C25H22ClN3O2S B2893698 3-(4-CHLOROBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE CAS No. 887224-54-6

3-(4-CHLOROBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE

Cat. No.: B2893698
CAS No.: 887224-54-6
M. Wt: 463.98
InChI Key: CVZIKQSYGLGAMU-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline is a quinoline-based compound featuring a 4-chlorobenzenesulfonyl group at position 3 and a 4-phenylpiperazinyl moiety at position 4. The sulfonyl group enhances metabolic stability and binding affinity, while the piperazine moiety contributes to solubility and receptor interaction .

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-4-(4-phenylpiperazin-1-yl)quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O2S/c26-19-10-12-21(13-11-19)32(30,31)24-18-27-23-9-5-4-8-22(23)25(24)29-16-14-28(15-17-29)20-6-2-1-3-7-20/h1-13,18H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZIKQSYGLGAMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=NC4=CC=CC=C43)S(=O)(=O)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLOROBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the chlorophenylsulfonyl group and the phenylpiperazine moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLOROBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while reduction may produce more saturated compounds.

Scientific Research Applications

3-(4-CHLOROBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-CHLOROBENZENESULFONYL)-4-(4-PHENYLPIPERAZIN-1-YL)QUINOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anti-cancer effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features of Analogs

The compound’s closest analogs differ in substituents on the quinoline core, sulfonyl group, or piperazine ring. Below is a comparative analysis based on evidence:

Table 1: Structural Comparison of Selected Quinoline Derivatives
Compound Name Substituents Key Differences Reference
Target Compound 3-(4-Cl-benzenesulfonyl), 4-(4-phenylpiperazinyl) Parent structure N/A
3-(4-Cl-benzenesulfonyl)-6-ethoxy-4-(4-phenylpiperazin-1-yl)quinoline 6-ethoxy group Increased lipophilicity due to ethoxy group; may alter pharmacokinetics
8-Acetamino-3-(4-Cl-phenylsulfonyl)quinoline 8-acetamino group Lacks piperazine; potential for altered CNS penetration
4-{[4-(4-Cl-phenyl)piperazinyl]carbonyl}-3-methyl-2-(4-Me-phenyl)quinoline Piperazinyl carbonyl, methyl groups Carbony linker reduces flexibility; methyl groups enhance steric hindrance
2-(4-((4-MeO-phenyl)sulfonyl)piperazinyl)-4-Me-quinoline 2-piperazinyl sulfonyl, 4-methyl Positional isomerism alters receptor binding
Piperaquine tetraphosphate Bis-piperazinyl-chloroquinoline Antimalarial activity; distinct piperazine linkage

Structure-Activity Relationship (SAR) Insights

  • Sulfonyl Group Modifications: 4-Cl-benzenesulfonyl (target) vs. 3-Me-phenylsulfonyl (): Steric effects may limit binding to flat receptor pockets .
  • Piperazine Substitutions: 4-Phenylpiperazine (target) vs. 4-(2-fluorophenyl)piperazine (): Fluorine introduces electronegativity, possibly enhancing hydrogen bonding .
  • Quinoline Core Modifications: 6-Ethoxy () increases molecular weight (508.03 g/mol) and logP, affecting bioavailability . 8-Acetamino () introduces polar groups, improving solubility but reducing blood-brain barrier penetration .

Pharmacological and Physicochemical Properties

Table 2: Physicochemical Data
Compound Molecular Weight (g/mol) logP* Solubility Key Activity
Target Compound 508.03 (calculated) ~3.5 Low (lipophilic) Hypothetical CNS activity
6-Ethoxy Analog () 508.03 4.1 Moderate in DMSO Antimicrobial screening pending
Piperaquine () 927.35 2.8 High (phosphate salt) Antimalarial
8-Acetamino-3-sulfonyl () 362.82 2.9 High in ethanol Kinase inhibition potential

*logP estimated using ChemDraw.

Biological Activity

3-(4-Chlorobenzenesulfonyl)-4-(4-phenylpiperazin-1-yl)quinoline is a synthetic compound that has garnered attention due to its complex structure and potential biological activities. This compound features a quinoline core, which is known for its pharmacological properties, along with a chlorobenzenesulfonyl group and a phenylpiperazine moiety. The molecular formula is C21H18ClN3O2SC_{21}H_{18}ClN_{3}O_{2}S, indicating the presence of chlorine, nitrogen, sulfur, and oxygen in addition to carbon and hydrogen.

The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the sulfonamide group may interact with specific enzymes or proteins involved in cellular processes such as proliferation and apoptosis. Research on related compounds suggests that they may inhibit proteins like Mcl-1, which is crucial in regulating apoptosis pathways, indicating potential applications in cancer therapy .

Anticancer Properties

Studies indicate that compounds similar to this compound exhibit significant anticancer activity. For instance, the binding affinity of this compound to Mcl-1 suggests it could inhibit this protein's function, thereby promoting apoptosis in cancer cells. The interaction studies typically utilize techniques such as nuclear magnetic resonance (NMR) spectroscopy and surface plasmon resonance (SPR) to elucidate binding dynamics.

Neuropharmacological Effects

The phenylpiperazine component is known for its interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors. This suggests potential neuropharmacological effects, making it a candidate for further research in treating neurological disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-(1-Piperazinylmethyl)quinolineQuinoline core with piperazineAntidepressant effectsLacks sulfonamide functionality
3-SulfamoylquinolineSulfamoyl group on quinolineAntimicrobial propertiesDifferent functional group
N-(4-Chlorobenzoyl)piperazinePiperazine with chlorobenzoylPotential anti-cancer activityAbsence of quinoline core

The unique combination of functional groups in this compound may enhance its therapeutic profile against specific targets compared to these analogs.

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